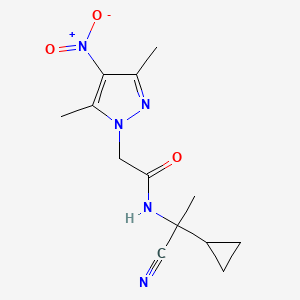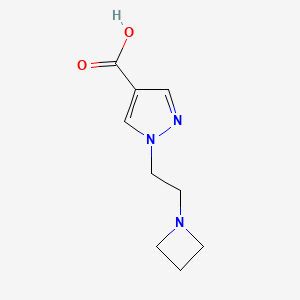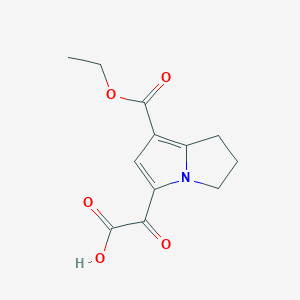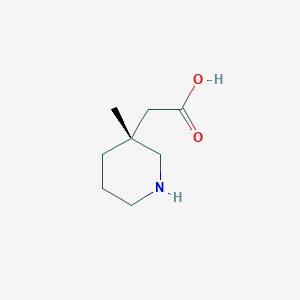
(R)-2-(3-Methylpiperidin-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(3-Methylpiperidin-3-yl)acetic acid is a chiral compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a methyl group at the 3-position and an acetic acid moiety at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-Methylpiperidin-3-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be achieved through various methods such as cyclization of appropriate precursors.
Methylation: The 3-position of the piperidine ring is methylated using reagents like methyl iodide or methyl bromide in the presence of a base such as sodium hydride.
Acetic Acid Introduction: The acetic acid moiety is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
In an industrial setting, the production of ®-2-(3-Methylpiperidin-3-yl)acetic acid may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
®-2-(3-Methylpiperidin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide, reflux conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
®-2-(3-Methylpiperidin-3-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals, serving as an intermediate in various synthetic pathways.
作用機序
The mechanism of action of ®-2-(3-Methylpiperidin-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
(S)-2-(3-Methylpiperidin-3-yl)acetic acid: The enantiomer of the compound, differing in its chiral configuration.
2-(3-Methylpiperidin-3-yl)propanoic acid: A similar compound with a propanoic acid moiety instead of acetic acid.
3-Methylpiperidine: The parent compound without the acetic acid moiety.
Uniqueness
®-2-(3-Methylpiperidin-3-yl)acetic acid is unique due to its specific chiral configuration and the presence of both the piperidine ring and acetic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
特性
分子式 |
C8H15NO2 |
|---|---|
分子量 |
157.21 g/mol |
IUPAC名 |
2-[(3R)-3-methylpiperidin-3-yl]acetic acid |
InChI |
InChI=1S/C8H15NO2/c1-8(5-7(10)11)3-2-4-9-6-8/h9H,2-6H2,1H3,(H,10,11)/t8-/m1/s1 |
InChIキー |
UKFPNCACGJQYBD-MRVPVSSYSA-N |
異性体SMILES |
C[C@@]1(CCCNC1)CC(=O)O |
正規SMILES |
CC1(CCCNC1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2,4,4-Trimethylpentan-2-yl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13348954.png)

![3-[Methyl(oxan-4-yl)carbamoyl]propanoic acid](/img/structure/B13348962.png)
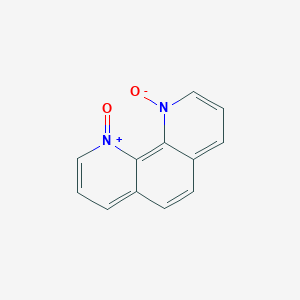

![tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13349001.png)

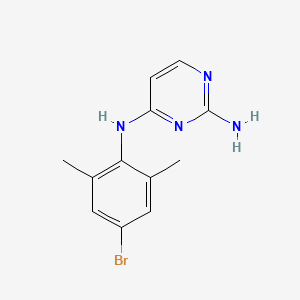

![7-(4-Phenylquinazolin-2-yl)-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-benzo[c]carbazole](/img/structure/B13349028.png)

